N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide
Overview
Description
The compound “N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide” is a complex organic molecule. It contains a glycinamide group (a derivative of the amino acid glycine), a sulfonyl group (a common functional group in organic chemistry), and phenyl groups (aromatic rings) that are substituted with methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the glycinamide backbone. The presence of the sulfonyl group could potentially introduce some interesting electronic effects, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group in glycinamide is typically quite stable, but can be hydrolyzed under certain conditions. The sulfonyl group can participate in a variety of reactions, and the methoxy groups on the phenyl rings could potentially be manipulated using various organic chemistry techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Mechanism of Action
Safety and Hazards
Future Directions
The study and application of this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be used as a building block in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-5-7-14(8-6-13)20(12-18(21)19-2)26(22,23)15-9-10-16(24-3)17(11-15)25-4/h5-11H,12H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKGPEDISLVNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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